2-(2-methyl-3-furoyl)-N-phenylhydrazinecarbothioamide
Description
2-(2-Methyl-3-furoyl)-N-phenylhydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a 2-methyl-3-furoyl substituent attached to a hydrazinecarbothioamide scaffold. This compound belongs to a broader class of thiosemicarbazones (TSCs), which are known for their diverse applications in coordination chemistry, medicinal chemistry, and materials science. The thiosemicarbazide moiety (-NH-CS-NH-) enables versatile hydrogen bonding and metal coordination, while the 2-methyl-3-furoyl group introduces steric and electronic effects that influence reactivity and supramolecular packing .
Properties
IUPAC Name |
1-[(2-methylfuran-3-carbonyl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-9-11(7-8-18-9)12(17)15-16-13(19)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHPVJXPRNWBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-3-furoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 2-methylfuran-3-carbonyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-3-furoyl)-N-phenylhydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the furoyl group or the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the original furoyl or phenyl groups.
Scientific Research Applications
2-(2-methyl-3-furoyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methyl-3-furoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Hydrogen Bonding and Crystal Packing :
- Tetralone 4-Phenylthiosemicarbazone (): Exhibits intramolecular N—H⋯N and intermolecular N—H⋯S/C—H⋯S interactions, forming centrosymmetric dimers with R₂²(8) and R₁²(7) graph-set motifs. These interactions mirror those observed in 2-(2-methyl-3-furoyl)-N-phenylhydrazinecarbothioamide, suggesting similar stability and packing efficiency .
- (Z)-2-(5-Fluoro-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide (): Features a planar indole-derived backbone, with intermolecular N—H⋯O and N—H⋯S bonds creating a 2D network.
Crystallographic Data :
The target compound’s monoclinic P2₁/n system and cell parameters closely align with tetralone derivatives, indicating analogous symmetry and density .
Antifungal and Antimicrobial Activity :
- 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol (): Derived from TSC intermediates, this compound showed moderate antifungal activity.
- Thiosemicarbazide Derivatives (): DFT studies revealed that N-phenylhydrazinecarbothioamide (PHC) has a lower HOMO-LUMO gap (ΔE = 4.12 eV) than MBHC (ΔE = 4.45 eV), correlating with higher corrosion inhibition efficiency. The target compound’s electron-withdrawing furoyl group may further modulate ΔE .
Corrosion Inhibition :
| Inhibitor (Mild Steel in H₂SO₄) | Inhibition Efficiency (%) | Reference |
|---|---|---|
| AP4PT | 92.3 | |
| HP4PT | 88.1 | |
| D4PT | 84.5 |
The target compound’s performance could be predicted by comparing its electronegativity (χ) and softness (σ) with AP4PT, which has the highest experimental efficiency .
Computational Insights
- DFT Parameters : For PHC, HOMO (-5.89 eV) and LUMO (-1.77 eV) energies suggest strong electron-donating capacity. The 2-methyl-3-furoyl group may lower HOMO energy, enhancing adsorption on metal surfaces .
- Hirshfeld Analysis (): In cis-jasmone 4-phenylthiosemicarbazone, S⋯H (27.6%) and H⋯H (24.1%) contacts dominate. The target compound’s furoyl group may increase O⋯H interactions, altering surface reactivity .
Biological Activity
2-(2-methyl-3-furoyl)-N-phenylhydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a furoyl moiety and a phenyl hydrazinecarbothioamide group, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties.
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, contributing to its potential as an antioxidant.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that the compound can trigger programmed cell death in cancer cells.
- Radical Scavenging : Its antioxidant properties help mitigate oxidative stress within cells.
Anticancer Studies
A study conducted on the cytotoxic effects of this compound against various cancer cell lines demonstrated significant inhibitory effects. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| HeLa (Cervical Cancer) | 12.7 | |
| A549 (Lung Cancer) | 18.5 |
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay, yielding an IC50 value of 30 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µM) .
Antimicrobial Studies
The antimicrobial efficacy was tested against several bacterial strains, with results shown in Table 2.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 50 | |
| Escherichia coli | 12 | 75 | |
| Pseudomonas aeruginosa | 10 | 100 |
Case Studies
A notable case study involved the application of this compound in a murine model of cancer. The administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
